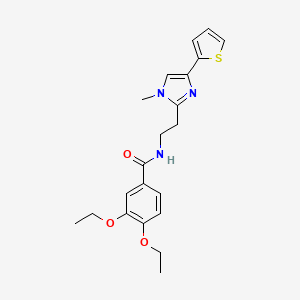![molecular formula C19H14N2O5 B2368598 (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide CAS No. 898373-54-1](/img/structure/B2368598.png)
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide, also known as BDBCA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis and Biological Activity
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide and its derivatives have been explored in various synthetic and biological studies. Wu et al. (2004) described the synthesis and activity of related compounds as KCNQ2 openers, which are significant in reducing neuronal hyperexcitability (Wu et al., 2004). Similarly, Lavanya et al. (2017) synthesized derivatives of benzofuran carboxamide, evaluating their antimicrobial and anti-inflammatory activities (Lavanya et al., 2017).
Antimicrobial Applications
The antimicrobial potential of benzofuran-2-carboxamide derivatives has been a focus of research. Idrees et al. (2020) synthesized and screened various derivatives for their in vitro antibacterial activity (Idrees et al., 2020). Additionally, in 2019, Idrees and colleagues synthesized a series of innovative benzofuran-2-yl derivatives, testing their efficacy against pathogenic microorganisms (Idrees et al., 2019).
Spectroscopy and Molecular Property Analysis
The molecular properties and spectroscopic analysis of benzofuran-based acrylamide monomers, which are closely related to this compound, have been studied. Barım and Akman (2021) focused on the synthesis and theoretical/experimental characterization of such monomers (Barım & Akman, 2021).
Antiinflammatory and Anticancer Applications
Compounds related to this compound have been explored for antiinflammatory and anticancer properties. Boschelli et al. (1995) investigated the inhibition of cell adhesion by benzofuran derivatives, with potential antiinflammatory applications (Boschelli et al., 1995). Ma et al. (2017) isolated new compounds from traditional Chinese medicine that showed antiproliferative activity on human lung cancer cell lines, which might be relevant to the study of benzofuran-2-carboxamide derivatives (Ma et al., 2017).
Propriétés
IUPAC Name |
3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c20-19(23)18-17(12-3-1-2-4-13(12)26-18)21-16(22)8-6-11-5-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H2,20,23)(H,21,22)/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOLCVMORYBHT-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)
![2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368519.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2368521.png)
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2368522.png)
![N-(3-methylphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2368524.png)
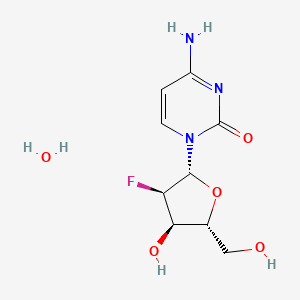
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)
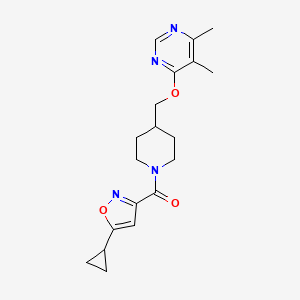
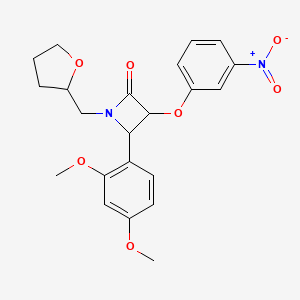
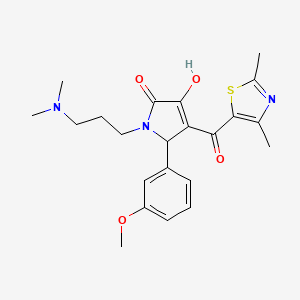
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2368533.png)
